HPLC Resolution from PTH-Serine and PTH-Arginine
PTH-glutamine exhibits a specific retention behavior in reversed-phase HPLC that is critical for sequence determination. Under a gradient elution method using a Zorbax ODS column, all 20 PTH-amino acids can be separated in under 20 minutes [1]. However, under a specific isocratic condition (0.01 M sodium acetate pH 4.5/acetonitrile 42:58 v/v), PTH-glutamine is known to coelute with PTH-serine, while PTH-arginine elutes much later at ~14 min [1]. This coelution behavior is a key differentiator from PTH-glutamic acid, which is well-resolved under the same conditions. The quantified difference in retention time between PTH-glutamine and PTH-arginine is approximately 7 minutes under these isocratic conditions, a significant gap that impacts peak assignment [1].
| Evidence Dimension | HPLC Retention Time |
|---|---|
| Target Compound Data | PTH-glutamine coelutes with PTH-serine (approx. RT ~6-7 min) under isocratic conditions [1]. |
| Comparator Or Baseline | PTH-arginine elutes at ~14 min [1]; PTH-glutamic acid elutes at ~23.42 min under gradient conditions [2]. |
| Quantified Difference | RT difference vs. PTH-arginine ≈ 7 min; RT difference vs. PTH-glutamic acid ≈ 16.44 min [2]. |
| Conditions | Reversed-phase HPLC with a 25 × 0.46 cm DuPont Zorbax ODS column [1]. |
Why This Matters
Accurate peak identification for glutamine residues in automated Edman sequencing is paramount, and this data confirms that using a certified standard is necessary to distinguish glutamine from coeluting serine, a direct procurement criterion.
- [1] Zimmerman, C. L., Appella, E., & Pisano, J. J. (1977). Rapid analysis of amino acid phenylthiohydantoins by high-performance liquid chromatography. Analytical Biochemistry, 77(2), 569-573. View Source
- [2] Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. Scientific Reports, 12, 10285 (2022). View Source
